Methyl 2-(3-chlorophenyl)-2-hydroxyacetate
Overview
Description
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (MCPA) is a synthetic compound with a wide range of applications. It is used in the synthesis of pharmaceuticals, in the manufacture of dyes and pigments, and in the production of other organic compounds. It is a versatile organic compound that can be used in a variety of experiments and applications.
Scientific Research Applications
Synthesis of Thiophene Derivatives
“Methyl 2-(3-chlorophenyl)-2-hydroxyacetate” could potentially be used in the synthesis of thiophene derivatives . Thiophene-based analogs are of interest to many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives, which could potentially be synthesized using “Methyl 2-(3-chlorophenyl)-2-hydroxyacetate”, are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could be another potential application of “Methyl 2-(3-chlorophenyl)-2-hydroxyacetate”.
Organic Field-Effect Transistors (OFETs)
“Methyl 2-(3-chlorophenyl)-2-hydroxyacetate” could potentially be used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
This compound could also be used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system, which could potentially be synthesized using “Methyl 2-(3-chlorophenyl)-2-hydroxyacetate”, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mechanism of Action
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443
- DrugBank: N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methylamino]butanamide
- FJPS: A brief review of the biological potential of indole derivatives
- DrugBank: L-778123: Uses, Interactions, Mechanism of Action
properties
IUPAC Name |
methyl 2-(3-chlorophenyl)-2-hydroxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEZVACFWJSZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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